3-Hydroxycyclopentanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

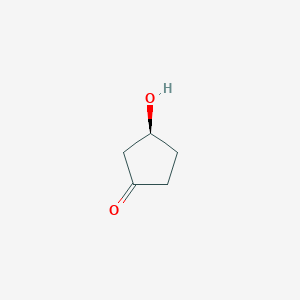

3-Hydroxycyclopentanone is a chemical compound with the molecular formula C5H8O2 . It is a key intermediate in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of 3-Hydroxycyclopentanone involves complex chemical reactions. For instance, one study describes the preparation of enantiomerically enriched ®-3-hydroxycyclopentanone . Another research paper discusses the semirational engineering of a thermostable carbonyl reductase for the precision synthesis of (2R,3R)-2-Methyl-2-benzyl-3-hydroxycyclopentanone and its analogues .Molecular Structure Analysis

The molecular structure of 3-Hydroxycyclopentanone is characterized by a five-membered ring with a ketone and a hydroxyl group. The molecular weight is 100.116 Da and the monoisotopic mass is 100.052429 Da .Physical And Chemical Properties Analysis

3-Hydroxycyclopentanone has a density of 1.2±0.1 g/cm3, a boiling point of 210.0±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Enantioselective Preparation

- Enantioselective Synthesis : A method for preparing enantiomerically enriched (R) and (S)-3-hydroxycyclopentanone was developed using kinetic resolution. This process involved the use of Pseudomonas cepacia lipase, indicating its potential in producing chiral intermediates for pharmaceutical and other industries (Chen & Hanefeld, 2013).

Biomass Conversion

- Biomass-derived Intermediates : The conversion of biomass-based 5-hydroxymethyl furfural (5-HMF) into 3-hydroxymethylcyclopentanone (HCPN), a derivative of 3-hydroxycyclopentanone, was achieved using a Ni-Fe/Al2O3 catalyst. This highlights its role in synthesizing polymers, pesticides, and fragrances from renewable sources (Li et al., 2021).

Chemical Synthesis

- Intramolecular Pauson–Khand Reaction : A novel substrate-specific formation of 3-hydroxycyclopentanone was discovered during the annulation of a 3-methylcyclopentenone moiety onto a cyclopentenol double bond. This finding suggests its utility in complex chemical syntheses (Muto & Ogasawara, 2001).

Pharmaceutical Research

- Alzheimer's Disease Research : Studies on cyclopentanone derivatives, including compounds related to 3-hydroxycyclopentanone, showed potential therapeutic effects for Alzheimer's disease. This includes reducing oxidative stress and neuroinflammation in animal models (Ullah et al., 2020).

Organic Synthesis

- Natural Product Isolation : The isolation of compounds such as 2-hydroxymethyl-3-methylcyclopentanone from endophytic fungi indicates the potential of 3-hydroxycyclopentanone derivatives in the field of organic synthesis and natural product research (Chomcheon et al., 2006).

Wirkmechanismus

Target of Action

It’s known that cyclic β-hydroxy ketones, a class to which 3-hydroxycyclopentanone belongs, are key motifs in the production of natural products of biological interest .

Mode of Action

It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 3-Hydroxycyclopentanone may interact with its targets through similar chemical reactions.

Biochemical Pathways

It’s known that cyclic β-hydroxy ketones are often found as valuable building blocks in the production of natural products of biological interest . This suggests that 3-Hydroxycyclopentanone may play a role in these biochemical pathways.

Result of Action

Given its potential role in the production of natural products of biological interest , it may contribute to various biological processes.

Action Environment

It’s known that the compound is stable under normal storage conditions (2-8°c) .

Eigenschaften

IUPAC Name |

3-hydroxycyclopentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h4,6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULNLSGTYCQLLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxycyclopentanone | |

Q & A

Q1: What is the significance of 3-hydroxycyclopentanone in organic synthesis?

A1: 3-Hydroxycyclopentanone serves as a crucial building block for synthesizing diverse natural products and pharmaceuticals. Its structure, featuring both a hydroxyl and a ketone group, makes it highly versatile for further chemical transformations. For instance, it acts as a key intermediate in synthesizing prostaglandins, a group of lipid compounds with hormone-like effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(dimethylamino)phenyl]methyl]-N-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2513374.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2513377.png)

![2,4,5-trimethyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2513384.png)

![{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid](/img/structure/B2513385.png)

![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513386.png)

![N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2513387.png)

![N-(4-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2513388.png)

![(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)methanol](/img/structure/B2513394.png)